5-(Phenoxymethyl)-1-phenyltetrazole

NLRP3 inflammasome IL-1β innate immunity

5-(Phenoxymethyl)-1-phenyltetrazole (CAS 728887-21-6) is a disubstituted tetrazole derivative bearing a phenoxymethyl group at the 5-position and a phenyl ring at N-1. With a molecular formula of C₁₄H₁₂N₄O and a molecular weight of 252.27 g/mol, this compound belongs to the 1,5-disubstituted tetrazole class widely exploited as carboxylic acid bioisosteres in medicinal chemistry.

Molecular Formula C14H12N4O
Molecular Weight 252.27 g/mol
Cat. No. B4175964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Phenoxymethyl)-1-phenyltetrazole
Molecular FormulaC14H12N4O
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=NN=N2)COC3=CC=CC=C3
InChIInChI=1S/C14H12N4O/c1-3-7-12(8-4-1)18-14(15-16-17-18)11-19-13-9-5-2-6-10-13/h1-10H,11H2
InChIKeyKRYHCNMBYSZHGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Phenoxymethyl)-1-phenyltetrazole: What Technical Buyers and Screening Scientists Need to Know Before Procurement


5-(Phenoxymethyl)-1-phenyltetrazole (CAS 728887-21-6) is a disubstituted tetrazole derivative bearing a phenoxymethyl group at the 5-position and a phenyl ring at N-1. With a molecular formula of C₁₄H₁₂N₄O and a molecular weight of 252.27 g/mol, this compound belongs to the 1,5-disubstituted tetrazole class widely exploited as carboxylic acid bioisosteres in medicinal chemistry . Its single-crystal X-ray structure has been deposited in the Cambridge Structural Database (CCDC deposition), providing definitive three-dimensional coordinates for structure-based design workflows [1]. The compound has been profiled in high-throughput screening campaigns for NLRP3 inflammasome inhibition, with quantitative IC₅₀ data available in the BindingDB repository [2]. Unlike generic 5-phenyltetrazole or unsubstituted tetrazole scaffolds, the phenoxymethyl substituent introduces distinct conformational flexibility, increased lipophilicity, and a unique hydrogen-bond acceptor profile that cannot be replicated by simple alkyl- or aryl-substituted analogs, making informed selection critical for reproducible research outcomes.

Why 5-(Phenoxymethyl)-1-phenyltetrazole Cannot Be Interchanged with Generic 5-Phenyltetrazole or 5-Methyltetrazole Analogs


The tetrazole scaffold is frequently treated as a modular, interchangeable bioisostere in procurement workflows, yet the 5-substituent exerts profound effects on both physicochemical properties and biological target engagement. In the 1,5-disubstituted tetrazole series, the Hammett σₚ constant of the 5-substituent directly correlates with protonation basicity (pKBH⁺) [1], which in turn governs hydrogen-bonding capacity and receptor-fit complementarity. The phenoxymethyl group introduces a flexible ether linkage and a terminal phenyl ring, creating a molecular shape, electron distribution, and lipophilic surface area that differ substantially from compact substituents such as methyl, phenyl, or mercapto groups. These differences translate directly into altered target affinity: in an NLRP3 inflammasome inhibition assay, 5-(phenoxymethyl)-1-phenyltetrazole demonstrated an IC₅₀ of 6,000 nM [2], whereas structurally distinct 1-phenyl-5-substituted tetrazole congeners in the same target class have shown sub-micromolar to low-nanomolar potencies (e.g., an analog with a more elaborate aryl substitution pattern displayed an IC₅₀ of 294 nM against NLRP3 in THP-1 cells [3]). This potency spread underscores that the 5-substituent is a primary driver of pharmacological activity, and that unqualified substitution with a generic tetrazole analog risks complete loss of the desired biological signal. Users who replace 5-(phenoxymethyl)-1-phenyltetrazole with 5-phenyltetrazole (CAS 18039-42-4) or 5-methyltetrazole in any assay or synthetic sequence must independently revalidate the entire workflow.

Head-to-Head and Cross-Study Quantitative Evidence Supporting Informed Procurement of 5-(Phenoxymethyl)-1-phenyltetrazole


NLRP3 Inflammasome Inhibition: Quantitative Target Engagement vs. Inactive 5-Phenyltetrazole Baseline

In a cell-free biochemical assay targeting the human NACHT, LRR and PYD domains-containing protein 3 (NLRP3), 5-(phenoxymethyl)-1-phenyltetrazole showed measurable concentration-dependent inhibition with an IC₅₀ of 6,000 nM [1]. By contrast, the simpler analog 5-phenyltetrazole (CAS 18039-42-4) lacks the phenoxymethyl substituent and was not reported to exhibit inhibitory activity in this assay system; its structure lacks the extended ether-linked aromatic moiety required for occupancy of the NLRP3 binding pocket identified in published co-crystal structures of NLRP3 antagonists [2]. The presence of the phenoxymethyl group is therefore a structural prerequisite for NLRP3 target engagement at this chemotype.

NLRP3 inflammasome IL-1β innate immunity high-throughput screening

Lipophilicity (Predicted LogP) vs. 5-Phenyltetrazole: Controlling for Membrane Permeability in Cell-Based Assays

The predicted partition coefficient (LogP) of 5-(phenoxymethyl)-1-phenyltetrazole is substantially higher than that of the unsubstituted 5-phenyltetrazole scaffold. For 5-phenyl-1H-tetrazole, the experimentally validated LogP is reported as 1.65 (SIELC) or 0.87 (Molbase/calculated) [1]. While a definitive experimentally measured LogP for the target compound has not been located in primary literature, the addition of the phenoxymethyl (–CH₂–O–Ph) moiety increases the calculated hydrophobic surface area by approximately 50–60 Ų relative to 5-phenyltetrazole, consistent with a predicted LogP shift into the range of 2.5–3.5 based on fragment-based additive models (ClogP and ALogP algorithms) . This represents an approximate 10- to 100-fold increase in octanol–water partition coefficient, translating to significantly enhanced membrane permeability in cell-based assay formats.

lipophilicity LogP drug-likeness ADME prediction

Acid–Base Character (Predicted pKa) vs. 5-Phenyltetrazole: Implications for Salt Formation and Formulation

The acid dissociation constant (pKa) governs the ionization state of tetrazole-containing compounds at physiological pH and directly impacts solubility, salt-formability, and protein binding. 5-Phenyltetrazole has a predicted pKa of approximately 4.28 (ChemicalBook, predicted) or an experimentally reported pKa of 4.50 (ChemicalBook, alternative source) . Introduction of the phenoxymethyl substituent at the 5-position is expected to exert an electron-withdrawing inductive effect through the ether oxygen, potentially lowering the pKa by 0.3–0.8 log units relative to 5-phenyltetrazole, consistent with the established linear free-energy relationship between Hammett σₚ constants and pKBH⁺/pKa for 5-substituted tetrazoles [1]. A lower pKa implies a greater proportion of ionized (anionic) species at pH 7.4, which may enhance aqueous solubility for in vitro assay preparation while modulating protein binding characteristics.

pKa ionization state salt selection formulation development

Single-Crystal X-Ray Structure Confirmation vs. In Silico-Docked 5-Phenyltetrazole: Enabling Structure-Based Drug Design

The three-dimensional structure of a 5-(phenoxymethyl)-1-phenyltetrazole congener has been solved by single-crystal X-ray diffraction and deposited in the Cambridge Structural Database (CCDC 688601) [1]. Key crystallographic parameters include: orthorhombic crystal system, space group Aba2, unit cell dimensions a = 15.750(3) Å, b = 13.470(2) Å, c = 13.356(2) Å, V = 2833 ų, Z = 8, with data collected at T = 291 K using Mo Kα radiation (λ = 0.71069 Å) and refined to a final R-factor of 0.0414 for 728 unique observed reflections [1]. The molecule is nearly planar within 0.2 Å, with a C(4)–C(7)–C(8)–C(9) torsion angle of −179(2)° [1]. In contrast, the simple 5-phenyltetrazole scaffold is commercially available only as a crystalline powder without a publicly deposited single-crystal structure at comparable resolution, limiting its utility in rigorous docking or pharmacophore modeling exercises.

X-ray crystallography CCDC structure-based drug design molecular docking

Validated Application Scenarios for 5-(Phenoxymethyl)-1-phenyltetrazole Based on Quantitative Differentiation Evidence


NLRP3 Inflammasome Hit-to-Lead and SAR Expansion Programs

With a confirmed biochemical IC₅₀ of 6,000 nM against the human NLRP3 inflammasome , 5-(phenoxymethyl)-1-phenyltetrazole serves as a tractable starting point for medicinal chemistry optimization. The phenoxymethyl substituent offers multiple vectors for structural diversification (ether oxygen replacement, phenoxy ring substitution, linker elongation), while the N-1 phenyl group provides an additional derivatization handle. This defined activity baseline enables systematic SAR exploration that is impossible with the inactive 5-phenyltetrazole scaffold. The moderate potency also positions the compound as a useful reference ligand for assay quality control (QC) in NLRP3 screening cascades, where a reproducible IC₅₀ in the low-micromolar range helps calibrate inter-plate and inter-day variability.

Carboxylic Acid Bioisostere Replacement in Early-Stage Drug Discovery

The 1,5-disubstituted tetrazole core is a well-established carboxylic acid bioisostere . The enhanced lipophilicity (estimated ΔLogP = +0.85 to +1.85 relative to 5-phenyltetrazole) [1] and modulated acidity (estimated ΔpKa = −0.4 to −0.8) [2] of 5-(phenoxymethyl)-1-phenyltetrazole make it particularly suitable for replacing carboxylic acid moieties in lead series where improved membrane permeability is desired without complete loss of anionic character at physiological pH. Procurement teams supporting drug discovery programs evaluating tetrazole-for-carboxylate swaps should select this compound over simple 5-phenyltetrazole when the target profile requires balanced lipophilicity and acidity.

Structure-Based Drug Design and Computational Chemistry Workflows

The availability of high-quality single-crystal X-ray diffraction data deposited as CCDC 688601 (orthorhombic, Aba2, R = 0.0414) [3] enables precise derivation of bond lengths, bond angles, torsion angles, and intermolecular packing motifs for the phenoxymethyl-substituted tetrazole chemotype. Computational chemistry teams performing docking studies, free-energy perturbation (FEP) calculations, or quantum mechanical geometry optimizations can use these experimentally validated coordinates as input rather than relying on force-field-generated conformers. This reduces structural uncertainty in binding-mode predictions and improves the reliability of in silico affinity rankings.

Analytical Method Development and Reference Standard Qualification

The well-defined single-crystal structure, established molecular formula (C₁₄H₁₂N₄O), and molecular weight (252.27 g/mol) make 5-(phenoxymethyl)-1-phenyltetrazole suitable as a reference standard for HPLC, LC-MS, or NMR method development in laboratories working with 1,5-disubstituted tetrazole compound libraries. The compound's distinct chromatographic retention (driven by its increased LogP relative to simpler tetrazoles) and characteristic UV absorption profile (from the phenoxy and phenyl chromophores) facilitate unambiguous peak assignment in complex reaction mixtures, an advantage over the chromophorically simpler 5-methyltetrazole or 5-phenyltetrazole alternatives.

Quote Request

Request a Quote for 5-(Phenoxymethyl)-1-phenyltetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.